molecular formula C8H3F3N2O2 B2769270 3-Nitro-2-(trifluoromethyl)benzonitrile CAS No. 1227516-56-4

3-Nitro-2-(trifluoromethyl)benzonitrile

Cat. No. B2769270
M. Wt: 216.119
InChI Key: XRRRYAULYRGLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Nitro-2-(trifluoromethyl)benzonitrile” is an organic compound with the molecular formula C8H3F3N2O2 . It has a molecular weight of 216.12 .


Molecular Structure Analysis

The molecular structure of “3-Nitro-2-(trifluoromethyl)benzonitrile” consists of a benzene ring substituted with a nitro group (-NO2), a trifluoromethyl group (-CF3), and a nitrile group (-CN) .

Scientific Research Applications

Use as a Reference Compound

Specific Scientific Field

This compound is used in the field of Chemistry .

Application Summary

“3-Nitro-2-(trifluoromethyl)benzonitrile” is used as a reference compound in the determination of the electron affinity of 1,3,5,7-cyclooctatetraene (COT) .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that this compound was used in a controlled laboratory setting, following standard procedures for chemical analysis and electron affinity determination.

Results or Outcomes

The specific results or outcomes of this application were not provided in the source. However, the use of this compound as a reference would have contributed to the accuracy and reliability of the electron affinity determination for 1,3,5,7-cyclooctatetraene (COT).

Use in Pharmaceutical Research

Specific Scientific Field

This compound is used in the field of Pharmaceutical Research .

Application Summary

Trifluoromethyl group-containing compounds, such as “3-Nitro-2-(trifluoromethyl)benzonitrile”, have been found in many FDA-approved drugs over the last 20 years . These compounds exhibit numerous pharmacological activities.

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that this compound was used in a controlled laboratory setting, following standard procedures for pharmaceutical research and drug development.

Results or Outcomes

The specific results or outcomes of this application were not provided in the source. However, the presence of trifluoromethyl group-containing compounds in FDA-approved drugs suggests that these compounds, including “3-Nitro-2-(trifluoromethyl)benzonitrile”, have been successful in contributing to the efficacy of these drugs.

Use as a Reference Compound in Electron Affinity Determination

Application Summary

“3-Nitro-2-(trifluoromethyl)benzonitrile” was used as a reference compound in the determination of the electron affinity of 1,3,5,7-cyclooctatetraene (COT) .

properties

IUPAC Name

3-nitro-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)7-5(4-12)2-1-3-6(7)13(14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRRYAULYRGLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-2-(trifluoromethyl)benzonitrile

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